4-cyanophenyl 2-(acetyloxy)benzoate
Description
Properties
IUPAC Name |
(4-cyanophenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOHUAFEDQLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Cyanophenyl 2 Acetyloxy Benzoate and Analogous Chemical Scaffolds
Direct Esterification Approaches
Direct esterification remains a fundamental and widely practiced method for synthesizing aromatic esters. This approach typically involves the reaction of a carboxylic acid or its activated derivative with a phenol (B47542). For the synthesis of 4-cyanophenyl 2-(acetyloxy)benzoate, this translates to the reaction between a 2-(acetyloxy)benzoic acid derivative and 4-cyanophenol. A common strategy involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate the reaction.
An analogous and well-documented synthesis is that of benorilate (B1667997), where acetylsalicyloyl chloride is condensed with paracetamol. wikipedia.org This process can be adapted for the target molecule by substituting paracetamol with 4-cyanophenol. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of 4-cyanophenol attacks the electrophilic carbonyl carbon of acetylsalicyloyl chloride.
The efficiency of direct esterification is often enhanced through the use of catalytic systems. For reactions involving acyl chlorides, an acid scavenger is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Common acid scavengers include inorganic bases or tertiary amines.
In the synthesis of benorilate, an analog of this compound, 4-dimethylaminopyridine (B28879) (DMAP) has been employed as a highly efficient catalyst. google.com The use of DMAP in combination with an inorganic base as an acid catcher can significantly improve reaction times and yields. google.com Optimization of the molar ratios of reactants is crucial; for instance, a molar feed ratio of acetylsalicyloyl chloride to the phenolic component of between 0.95 to 1.20 to 1.00 has been reported to be effective. google.com Another method for synthesizing benorilate utilizes triphenylphosphine (B44618) and di-tert-butyl azodicarboxylate, achieving a yield of 63.0% before recrystallization. chemicalbook.com
Table 1: Catalytic Systems for the Synthesis of Benorilate (Analogous to this compound)
| Catalyst/Reagent | Co-reagent/Base | Phenolic Reactant | Yield | Reference |
| 4-Dimethylaminopyridine | Inorganic Base | Acetaminophen | High | google.com |
| Triphenylphosphine | Di-tert-butyl azodicarboxylate | Acetaminophen | 63.0% | chemicalbook.com |
| Dicyclohexylcarbodiimide (B1669883) | 4-pyrrolidin-1-ylpyridine | 4-Cyanophenol | - | chemicalbook.com |
| Polyethylene (B3416737) glycol-6000 | Sodium p-acetaminophenate | Acetaminophen | High | google.com |
The choice of solvent plays a critical role in the outcome of esterification reactions, influencing reaction rates, yields, and the ease of product purification. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism. osti.gov
In the synthesis of benorilate analogs, various solvents have been explored. Dichloromethane is a common choice for reactions involving triphenylphosphine and azodicarboxylates. chemicalbook.com Other systems have utilized acetone (B3395972) or a combination of toluene (B28343) or tetrahydrofuran. google.comgoogle.com The use of phase-transfer catalysts, such as polyethylene glycol-6000, in a biphasic solvent system can also facilitate the reaction between the sodium salt of a phenol and an acyl chloride, offering a simple process with mild reaction conditions. google.com The selectivity of the reaction is generally high, with the phenolic hydroxyl group being significantly more nucleophilic than other functional groups present under these conditions.
Coupling Strategies for Aromatic Ester Formation
Beyond traditional esterification, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-oxygen bonds in aromatic esters. rsc.org These methods offer alternative pathways that can sometimes provide higher yields and tolerate a broader range of functional groups compared to direct esterification.
Palladium-catalyzed cross-coupling reactions are versatile for constructing biaryl systems and can be adapted for ester formation. nih.govacs.org For instance, the Suzuki-Miyaura coupling, which typically forms carbon-carbon bonds, can be modified for C-O bond formation. Arylboronic acids can be coupled with phenols, or alternatively, aryl halides can be coupled with phenoxides. sigmaaldrich.com
Another relevant strategy is the palladium-catalyzed coupling of aryl silanolates with aryl halides. nih.govacs.org This reaction proceeds under mild conditions and is compatible with various functional groups, including esters and nitriles. nih.govacs.org In the context of this compound, this could involve the coupling of a 2-(acetyloxy)benzoyl halide with a 4-cyanophenylsilanolate or vice-versa. The development of nickel-catalyzed cross-coupling reactions has further expanded the toolkit, allowing for the use of less expensive catalysts and different substrate scopes. acs.org
The 4-cyanophenyl moiety is derived from precursors such as 4-cyanophenol or 4-cyanophenylboronic acid. 4-Cyanophenol is a commercially available compound. nih.gov Synthetically, the cyano group can be introduced through various methods. One traditional route involves the Sandmeyer reaction, starting from 4-aminophenol. More modern approaches might involve the cyanation of an aryl halide or triflate using a cyanide source and a palladium or nickel catalyst.
The synthesis of 4-cyanophenylboronic acid, a key reactant for Suzuki couplings, is also well-established and it is used as a precursor in the synthesis of various biologically active compounds. sigmaaldrich.com Another approach to synthesizing a cyanophenyl structure involves the dehydration of a corresponding amide using reagents like thionyl chloride or phosphorus oxychloride. google.com For example, 4-biphenylcarboxamide can be dehydrated to form 4-cyanobiphenyl. google.com
The 2-(acetyloxy)benzoate moiety is derived from 2-(acetyloxy)benzoic acid, commonly known as acetylsalicylic acid or aspirin (B1665792). The synthesis of aspirin is a classic organic chemistry experiment, typically achieved by the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640) with an acid catalyst like sulfuric or phosphoric acid. bhasvic.ac.uk
For use in direct esterification, acetylsalicylic acid is often converted to a more reactive derivative, acetylsalicyloyl chloride. This can be accomplished by reacting acetylsalicylic acid with a chlorinating agent such as thionyl chloride google.com or bis(trichloromethyl)carbonate in the presence of a catalyst like N,N-dimethylformamide. google.com The resulting acyl chloride is highly reactive and readily undergoes esterification with phenols. google.comnih.gov
Investigative Synthesis of Structural Analogues and Derivatives
The synthesis of analogues of this compound allows researchers to explore the chemical space around this scaffold. By systematically altering different parts of the molecule, scientists can probe the electronic and steric requirements of its interactions and functions.
Systematic Structural Modifications for Mechanistic Probing
Systematic structural modifications are a cornerstone of mechanistic studies. In the context of this compound, this involves altering the cyanophenyl ring, the benzoate (B1203000) core, or the acetyl group to observe the effects on reactivity and properties. For instance, the position of the cyano group on the phenyl ring can be varied to understand its influence on the electronic nature of the ester linkage.
One common approach involves the synthesis of a series of analogues where the substituent on the phenol is varied. For example, replacing the cyano group with other electron-withdrawing or electron-donating groups can provide insight into the electronic effects on the stability and reactivity of the ester.
A general synthetic route to such analogues involves the esterification of acetylsalicylic acid (aspirin) with a substituted phenol. The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), or by converting acetylsalicylic acid to its more reactive acid chloride, acetylsalicyloyl chloride, followed by reaction with the desired phenol.
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| Acetylsalicylic Acid | 4-Hydroxybenzonitrile | DCC, DMAP | This compound |
| Acetylsalicyloyl Chloride | 3-Hydroxybenzonitrile | Pyridine (B92270) | 3-Cyanophenyl 2-(acetyloxy)benzoate |
| Salicylic Acid | 4-Cyanophenyl Acetate (B1210297) | Acid/Base Catalyst | 4-Cyanophenyl Salicylate (B1505791) (precursor) |
Preparation of Isomers and Stereoisomers
The preparation of isomers of this compound is crucial for understanding the regiochemical and stereochemical aspects of its function. This includes positional isomers, where the cyano group is at the ortho- or meta- position of the phenyl ring, and potential stereoisomers if chiral centers are introduced into the molecule.
The synthesis of positional isomers, such as 3-cyanophenyl 2-(acetyloxy)benzoate and 2-cyanophenyl 2-(acetyloxy)benzoate, follows similar synthetic pathways to the para-substituted analogue. The key difference lies in the starting phenol used in the esterification reaction.
For example, the synthesis of 3-cyanophenyl 2-(acetyloxy)benzoate would utilize 3-hydroxybenzonitrile as the phenolic coupling partner. The reaction conditions would be analogous to those used for the 4-cyano isomer, often employing acetylsalicyloyl chloride in the presence of a base like pyridine to facilitate the esterification.
The synthesis of more complex analogues can also introduce chirality. For instance, if the acetylsalicylic acid moiety is replaced with a chiral carboxylic acid, the resulting ester will have diastereomeric forms. The separation and characterization of these stereoisomers are essential for evaluating their distinct biological activities and properties.
| Isomer | Starting Phenol | Synthetic Method |
| This compound | 4-Hydroxybenzonitrile | Esterification with Acetylsalicylic Acid/Chloride |
| 3-Cyanophenyl 2-(acetyloxy)benzoate | 3-Hydroxybenzonitrile | Esterification with Acetylsalicylic Acid/Chloride |
| 2-Cyanophenyl 2-(acetyloxy)benzoate | 2-Hydroxybenzonitrile | Esterification with Acetylsalicylic Acid/Chloride |
Research into related structures, such as 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates, highlights the modularity of these synthetic approaches. rsc.org In these cases, a perfluorinated phenyl ring is incorporated into the core structure, demonstrating how different aromatic systems can be introduced to fine-tune the molecule's properties. rsc.org The synthesis of these more complex analogues still often relies on fundamental esterification reactions, showcasing the versatility of this chemical transformation.
Mechanistic Investigations of Chemical Transformations Involving 4 Cyanophenyl 2 Acetyloxy Benzoate
Ester Hydrolysis and Transesterification Pathways
The presence of two ester linkages—an acetate (B1210297) group and a cyanophenyl benzoate (B1203000) group—offers multiple sites for nucleophilic attack, leading to hydrolysis or transesterification.
The hydrolysis of 4-cyanophenyl 2-(acetyloxy)benzoate involves the cleavage of either the acetate ester or the cyanophenyl benzoate ester. The kinetics of this process can be understood by analogy to its parent compound, acetylsalicylic acid (aspirin). The hydrolysis of aspirin (B1665792) in aqueous solutions to form salicylic (B10762653) acid and acetic acid is a well-documented reaction that follows pseudo-first-order kinetics. libretexts.orgajol.infoscispace.com This type of kinetic behavior is characterized by a reaction rate that is directly proportional to the concentration of the ester.
Studies on aspirin hydrolysis have been conducted under various conditions, with the rate being sensitive to pH and temperature. libretexts.orgnih.gov For instance, the activation energy for the hydrolysis of aspirin has been experimentally determined to be approximately 67.3 kJ mol⁻¹. nih.gov Given the structural similarity, the cleavage of the acetate group in this compound is expected to proceed through a similar kinetic profile. The rate of hydrolysis can be monitored by tracking the appearance of the product, 4-cyanophenyl salicylate (B1505791), or the release of acetic acid. libretexts.org
The following table, based on data from the hydrolysis of aspirin, illustrates the typical progress of such a reaction, showing a decrease in reactant concentration over time. libretexts.org
| Time (hours) | Aspirin Concentration [M] | Salicylic Acid Concentration [M] |
|---|---|---|
| 0 | 5.50e-3 | 0 |
| 2 | 5.45e-3 | 5.00e-5 |
| 5 | 5.37e-3 | 1.30e-4 |
| 10 | 5.25e-3 | 2.50e-4 |
| 20 | 5.02e-3 | 4.80e-4 |
| 30 | 4.80e-3 | 7.00e-4 |
| 50 | 4.41e-3 | 1.09e-3 |
| 100 | 3.69e-3 | 1.81e-3 |
Data derived from studies on aspirin hydrolysis at pH 7.0 and 37°C, illustrating pseudo-first-order kinetics. libretexts.org
Substituents play a critical role in modulating the rate of ester hydrolysis and transesterification. In this compound, the most influential substituent is the para-cyano group on the phenyl benzoate portion. The cyano group is strongly electron-withdrawing, which has two significant consequences:
It increases the electrophilicity of the benzoate carbonyl carbon, making it a more favorable target for nucleophilic attack.
It stabilizes the resulting 4-cyanophenolate anion, making it a better leaving group.
These electronic effects accelerate the rate of nucleophilic acyl substitution at the benzoate ester position compared to an unsubstituted or electron-donating-group-substituted phenyl ester.
Transesterification, the process of exchanging the alkoxy or aryloxy group of an ester, can be catalyzed by either acids or bases. organic-chemistry.orgyoutube.com In a base-catalyzed mechanism, a nucleophilic alcohol attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.com The departure of the leaving group (in this case, 4-cyanophenolate) yields the new ester. youtube.com The electron-withdrawing cyano group enhances the rate of this process by making the carbonyl carbon more susceptible to attack and by facilitating the departure of the phenolate. Various catalytic systems, including N-heterocyclic carbenes and metal complexes, have been developed to promote transesterification under mild conditions. organic-chemistry.org
Chemoselective Deprotection Strategies
The presence of two ester groups in this compound makes its selective deprotection a significant synthetic challenge. The goal is to cleave either the acetate or the benzoate ester while leaving the other intact.
Achieving chemoselectivity in the deprotection of this compound depends entirely on the choice of reagents and reaction conditions. Several methods have been developed for the selective cleavage of one ester type in the presence of another.
Selective Deacetylation: The removal of an acetyl group in the presence of a benzoyl group is a common challenge. nih.gov Specific reagent systems have been shown to be effective. For example, a combination of trimethylsilyl (B98337) iodide (Me₃SI) and potassium permanganate (B83412) (KMnO₄) in methanol (B129727) can selectively cleave acetyl groups while leaving benzoyl groups untouched. nih.gov Studies on competitive deprotection have shown that aryl acetates can be cleaved with high selectivity over aryl benzoates. In one study, competition between 2-naphthyl acetate and 2-naphthyl benzoate resulted in 80-95% selective deacetylation. cmu.edu
Selective Debenzoylation: Conversely, conditions can be tailored to favor the cleavage of the benzoate ester. The reactivity order for acyl cleavage with magnesium in methanol has been established as p-nitrobenzoate > acetate > benzoate. doi.org By analogy, the strongly electron-withdrawing cyano group in 4-cyanophenyl benzoate would make it more labile than a standard benzoate and potentially more reactive than the acetate group under these reductive conditions. Non-hydrolytic methods using reagents like 2-aminothiophenol (B119425) with potassium carbonate in N-methyl-2-pyrrolidone (NMP) are effective for cleaving aryl esters. cmu.edu In competitive experiments, this system showed that a 4-cyanophenyl acetate was cleaved selectively over an alkyl ester like ethyl benzoate. cmu.edu
The following table summarizes reagent systems and their observed selectivity.
| Reagent System | Group Selectively Cleaved | Comments | Reference |
|---|---|---|---|
| Me₃SI / KMnO₄ in MeOH | Acetate | Effective for chemoselective deprotection of O-Ac in the presence of O-Bz. | nih.gov |
| Mg in MeOH | p-Nitrobenzoate > Acetate > Benzoate | Suggests electron-withdrawing groups on the benzoate enhance reactivity. | doi.org |
| 2-Aminothiophenol / K₂CO₃ in NMP | Aryl Acetate > Aryl Benzoate | High selectivity (80-95%) for deacetylation in competitive experiments. | cmu.edu |
| K₂CO₃ in NMP (100°C) | Aryl Esters | Selectively cleaves aryl esters (acetate, benzoate) over alkyl esters. | researchgate.net |
The mechanism underpinning selective deacylation is based on the differential reactivity of the two ester carbonyl groups towards the specific reagent.
In nucleophilic deprotection using thiols, such as 2-aminothiophenol, the reaction proceeds through a tetrahedral intermediate formed by the attack of the in-situ generated thiolate anion on the ester carbonyl. cmu.edu The rate of reaction is governed by both the electrophilicity of the carbonyl carbon and the stability of the leaving group. The relative lability of the acetate versus the benzoate ester in these systems often favors deacetylation, potentially due to the lower steric hindrance and favorable electronics of the acetate group. cmu.edu
For systems like Mg/MeOH, the mechanism likely involves single-electron transfer from the magnesium metal to the ester. The resulting radical anion undergoes fragmentation. The selectivity observed (p-nitrobenzoate > acetate) suggests that the reduction potential of the ester is a key factor; esters with electron-withdrawing groups are more easily reduced and therefore cleaved more readily. doi.org
Radical and Reductive Reaction Pathways
Beyond nucleophilic substitution, this compound can participate in transformations involving radical intermediates or direct reduction.
Radical Pathways: The aromatic rings of the molecule are potential sites for radical reactions. Studies on the reaction of hydroxyl radicals with benzoate have shown that the reaction proceeds primarily via addition to the aromatic ring, with calculated rate constants following the order of meta > para > ortho addition. rsc.org Hydrogen abstraction from the ring is a much less favorable pathway. rsc.org The formation of a benzoate radical can also be initiated by UV irradiation, particularly in the presence of a photosensitizer, which can then abstract a hydrogen atom from a suitable donor. researchgate.net The presence of the cyano group will modulate the electron density of its attached phenyl ring, influencing its reactivity towards radical attack through electrostatic and through-bond effects. nih.gov Furthermore, radical reactions can be initiated using chemical initiators like benzoyl peroxide. researchgate.net
Reductive Pathways: The ester functionalities can be cleaved under reductive conditions. A common method for the reductive cleavage of benzoate esters is the use of an alkali metal, like lithium, with a catalytic amount of an electron carrier, such as naphthalene. organic-chemistry.org This non-hydrolytic procedure results in the formation of the corresponding alcohols after an aqueous workup. A significant consideration for this compound is the presence of the nitrile (cyano) group, which is also susceptible to reduction. The chemoselectivity of the reduction would be highly dependent on the specific reducing agent and reaction conditions, creating a competition between ester cleavage and nitrile reduction.
While specific, in-depth mechanistic studies on the chemical transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behaviors of its constituent functional groups: the cyanophenyl ester, the acetylsalicylate moiety, and the aromatic systems. This article explores the plausible mechanistic pathways for transformations involving this compound, focusing on single-electron transfer processes, fragmentations and rearrangements, and oxidative transformations.
Mechanistic Investigations of Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its ester linkages, the electron-withdrawing nature of the cyano group, and the inherent properties of the aromatic rings.
Single-electron transfer (SET) processes are fundamental in many chemical and biochemical reactions and can be initiated by light (photoinduced electron transfer) or by chemical reductants/oxidants. For this compound, the presence of the electron-accepting cyanobenzene moiety makes it a candidate for SET reactions.
Photoinduced electron transfer is a plausible pathway for the transformation of this compound. Studies on related 4-cyanobenzoic acid esters have shown that irradiation can lead to intramolecular electron transfer from the excited singlet state. researchgate.net In a similar vein, excitation of the 4-cyanophenyl moiety in this compound could lead to an excited state that is a sufficiently strong oxidant to accept an electron from the acetylsalicylate portion of the molecule. This would generate a radical ion pair, which could then undergo further reactions such as fragmentation or rearrangement. The general mechanism for such a process, by analogy to other cyanobenzene derivatives, can be envisioned as:
Excitation: The 4-cyanophenyl group absorbs a photon, promoting it to an excited state.
Intramolecular Electron Transfer: An electron is transferred from the electron-rich acetylsalicylate moiety to the excited cyanophenyl group, forming a radical cation on the acetylsalicylate part and a radical anion on the cyanophenyl part.
Subsequent Reactions: The resulting radical ion pair can then undergo various reactions, including bond cleavage or rearrangement, leading to a variety of products.
The feasibility of such a process is supported by research on other cyanobenzene-containing molecules where the cyanobenzene unit acts as an electron acceptor. beilstein-journals.orgrsc.org Furthermore, the principles of photoinduced electron transfer are well-established for various aromatic compounds. mdpi.com
Chemical redox agents can also induce single-electron transfer. A potent reducing agent could donate an electron to the cyanophenyl ring, initiating a cascade of reactions. Conversely, a strong oxidizing agent could abstract an electron from the acetylsalicylate ring. For instance, studies on the electrochemical reduction of similar aromatic nitriles have demonstrated the formation of radical anions that can participate in subsequent chemical reactions. acs.org
The ester linkages in this compound are susceptible to both fragmentation and rearrangement reactions, particularly under thermal, acidic, or basic conditions.
Fragmentation:
Mass spectrometry studies of esters provide a model for their fragmentation patterns. libretexts.org The most common fragmentation pathways for esters involve cleavage of the C-C bond adjacent to the carbonyl group or the loss of the alkoxy group. libretexts.org For this compound, several fragmentation pathways can be postulated:
Cleavage of the Acetylsalicyloyl-O-Cyanophenyl Bond: This would lead to the formation of an acetylsalicyloyl cation and a 4-cyanophenoxide anion, or their corresponding radicals.
Cleavage of the Acetoxy-Salicylate Bond: This would result in the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetyl group, a common fragmentation for acetates.
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group of the salicylic acid moiety is another possibility, especially at elevated temperatures. wikipedia.org
The following table summarizes potential fragmentation products of this compound.
| Initial Bond Cleavage | Potential Cationic Fragment | Potential Anionic/Radical Fragment |
| Acetylsalicyloyl-O-Cyanophenyl | Acetylsalicyloyl cation | 4-Cyanophenoxide |
| Acetoxy-Salicylate | Salicyloyl-cyanophenyl ester cation | Acetate |
| C-O bond of the ester | 4-Cyanophenyl cation | Acetylsalicylate anion |
Rearrangements:
A significant rearrangement reaction for aryl esters is the Fries rearrangement . byjus.comorganic-chemistry.orgpw.live This reaction involves the transformation of an aryl ester into a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comorganic-chemistry.org For this compound, two possible Fries rearrangements can be envisioned:
Rearrangement of the Acetyl Group: The acetyl group from the 2-acetyloxy position could migrate to the aromatic ring of the salicylate moiety, forming a mixture of ortho- and para-hydroxyacetophenone derivatives. The reaction temperature often influences the regioselectivity, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. pw.live
Rearrangement involving the Cyanophenyl Ester: While less common, a rearrangement involving the entire 2-(acetyloxy)benzoyl group onto the cyanophenyl ring is theoretically possible, though likely to be less favorable.
The mechanism of the Fries rearrangement generally proceeds through the formation of an acylium carbocation via complexation of the ester's carbonyl oxygen with the Lewis acid. byjus.com This electrophilic acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. byjus.com The presence of a deactivating group like the cyano group on the phenyl ring would likely disfavor a Fries rearrangement on that ring. byjus.com
The phenolic and ester functionalities of this compound make it susceptible to oxidative transformations. Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom to free radicals, thereby becoming radicals themselves. nih.govnih.gov
One of the key oxidative pathways for esters is oxidative cleavage , which can be mediated by enzymes such as cytochrome P450. nih.gov This process typically involves the hydroxylation of the carbon atom alpha to the ester oxygen, leading to an unstable hemiacetal-like intermediate that subsequently decomposes to an aldehyde and an alcohol. nih.gov In the case of this compound, this could lead to the formation of 4-cyanophenol and an oxidized derivative of the acetylsalicylic acid moiety.
The general steps for a P450-mediated oxidative cleavage of the ester linkage would be:
Hydroxylation: Enzymatic hydroxylation of the carbon atom of the cyanophenyl ring attached to the ester oxygen.
Intermediate Formation: Formation of an unstable hemiacetal-like intermediate.
Cleavage: Decomposition of the intermediate to yield 2-acetoxybenzoic acid (acetylsalicylic acid) and a reactive quinone-methide-like species from the 4-cyanophenol part, which would quickly be converted to 4-cyanophenol.
The following table outlines the potential products of the oxidative cleavage of this compound.
| Reactant | Oxidizing System | Potential Products |
| This compound | Cytochrome P450/NADPH | 2-Acetoxybenzoic acid, 4-Cyanophenol |
| This compound | Strong chemical oxidants (e.g., KMnO₄) | Further degradation products, including cleavage of the aromatic rings. youtube.comlibretexts.orgyoutube.com |
Furthermore, under strong oxidative conditions, the aromatic rings themselves can be cleaved, leading to a complex mixture of smaller, highly oxidized molecules. youtube.comlibretexts.org The presence of the electron-withdrawing cyano group would make the cyanophenyl ring less susceptible to electrophilic attack compared to the salicylate ring.
Advanced Spectroscopic and Structural Elucidation of 4 Cyanophenyl 2 Acetyloxy Benzoate
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like 4-cyanophenyl 2-(acetyloxy)benzoate, this technique would provide invaluable insights into its molecular conformation and how it interacts with neighboring molecules in the crystal lattice.
Determination of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure of related compounds, such as various substituted benzoate (B1203000) esters, reveals the common types of intermolecular interactions that are likely to govern the crystal packing of this compound. These interactions typically include hydrogen bonds, dipole-dipole interactions involving the cyano and carbonyl groups, and π-π stacking interactions between the aromatic rings. The specific arrangement of molecules, or crystal packing, is a direct consequence of these forces. For instance, in similar structures, molecules are often observed to form layers or helical chains.
Analysis of Conformation and Torsion Angles
The conformation of the this compound molecule is defined by the rotation around its single bonds. Key to this is the determination of torsion angles, particularly those involving the ester linkage and the dihedral angle between the two aromatic rings. In analogous structures, the central ester group tends to be nearly planar. The relative orientation of the phenyl rings can vary significantly, influenced by the electronic nature and steric bulk of the substituents. For example, in 4-formyl-2-nitrophenyl benzoate, the dihedral angle between the aromatic rings is reported to be 46.37 (8)°.
A hypothetical table of key torsion angles for this compound, based on typical values from related structures, is presented below.
| Torsion Angle | Expected Value (°) |
| C-O-C-C (ester linkage) | ~180 |
| Dihedral angle between phenyl rings | 40 - 60 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom.
Multi-dimensional NMR Techniques (2D COSY, HSQC, HMBC) for Full Assignment
While a simple one-dimensional ¹H or ¹³C NMR spectrum provides initial information, a full and unambiguous assignment of all proton and carbon signals for a molecule as complex as this compound requires multi-dimensional techniques.
2D COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.
The expected chemical shifts for the protons and carbons in this compound can be predicted based on the known spectra of its constituent parts, such as aspirin (B1665792) (acetylsalicylic acid) and 4-cyanophenol derivatives.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Methyl (CH₃) | 2.0 - 2.5 | 20 - 25 |
| Aromatic Protons (CH) | 7.0 - 8.5 | 110 - 155 |
| Carbonyl Carbon (C=O) | - | 160 - 170 |
| Cyano Carbon (C≡N) | - | 115 - 120 |
Dynamic NMR for Conformational Exchange Studies
The molecule this compound possesses rotational freedom around its single bonds, which can lead to different conformations in solution. Dynamic NMR (DNMR) spectroscopy is the technique used to study the rates of these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to observe the effects of this dynamic exchange. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a single, averaged signal. Such studies would provide valuable information on the energy barriers to rotation within the molecule.
Variable Temperature NMR for Phase Behavior
In the context of material science, particularly if this compound exhibits liquid crystalline properties, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be an invaluable tool. The presence of a rigid aromatic core with a polar nitrile group suggests the potential for mesophase formation.
Theoretical Application: VT-NMR studies would involve recording ¹H and ¹³C NMR spectra over a range of temperatures. Changes in chemical shifts, signal broadening, or the appearance of new signals would indicate phase transitions. For instance, the transition from a crystalline solid to a liquid crystal phase, or between different liquid crystalline phases (e.g., nematic, smectic), would alter the local magnetic environments of the protons and carbons, leading to distinct changes in the NMR spectra. In a nematic phase, for example, the molecules exhibit long-range orientational order, which would result in anisotropic effects on the chemical shifts. By tracking these changes as a function of temperature, a detailed understanding of the material's phase behavior could be constructed.
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
A hypothetical FT-IR and Raman analysis of this compound would reveal characteristic vibrational modes.
Expected Vibrational Bands: A data table of expected vibrational frequencies for the key functional groups would be generated. This would include the sharp, intense nitrile (C≡N) stretch, typically observed around 2220-2240 cm⁻¹. The ester carbonyl (C=O) from the acetyl group and the benzoate group would likely show distinct stretching vibrations in the region of 1700-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.
| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C≡N (Nitrile) | ~2230 (strong, sharp) | ~2230 (strong, sharp) |
| C=O (Ester - Acetyl) | ~1760 | Weak |
| C=O (Ester - Benzoate) | ~1735 | Moderate |
| C-O (Ester) | ~1200-1300 | Moderate |
| Aromatic C=C | ~1450-1600 | Strong |
| Aromatic C-H | ~3000-3100 | Moderate |
While this compound does not possess traditional hydrogen bond donors, intermolecular interactions such as C-H···O or C-H···N interactions, and π-π stacking could influence its solid-state structure. High-resolution FT-IR and Raman spectroscopy, particularly at low temperatures, could reveal subtle shifts in vibrational frequencies indicative of these weak interactions. The conformation of the molecule, specifically the dihedral angles between the two phenyl rings and the orientation of the ester groups, would also affect the vibrational spectra. Theoretical calculations using Density Functional Theory (DFT) would be employed to predict the vibrational spectra for different conformers and compare them with experimental data to elucidate the most probable molecular conformation in the solid state.
Mass Spectrometry (High-Resolution and Tandem Mass Spectrometry)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) would be used to confirm the structure of this compound. In an MS/MS experiment, the molecular ion would be isolated and fragmented.
Predicted Fragmentation Pathway: A likely fragmentation pattern would involve the cleavage of the ester linkages. Key fragments would be expected, such as the 4-cyanophenoxy radical cation and the 2-(acetyloxy)benzoyl cation. Further fragmentation of the latter could lead to the loss of ketene (B1206846) (CH₂=C=O) to form the salicoyl cation.
Hypothetical Fragmentation Data Table:
| m/z (predicted) | Proposed Fragment Ion |
|---|---|
| 267.06 | [M]⁺ (Molecular Ion) |
| 149.02 | [C₈H₅O₃]⁺ (2-(acetyloxy)benzoyl cation) |
| 121.03 | [C₇H₅O₂]⁺ (Salicoyl cation) |
| 119.04 | [C₇H₄NO]⁺ (4-cyanophenoxy radical cation) |
HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated exact mass based on the molecular formula (C₁₅H₉NO₄). A close match (typically within a few parts per million) would provide strong evidence for the elemental composition of the synthesized compound.
Computational and Theoretical Chemistry Studies of 4 Cyanophenyl 2 Acetyloxy Benzoate
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for investigating the electronic structure and properties of molecules. For a compound like 4-cyanophenyl 2-(acetyloxy)benzoate, DFT calculations would provide fundamental insights into its behavior.
Optimization of Molecular Geometry and Electronic Structure
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C=O (ester) bond length | ~1.20 Å |
| C-O (ester) bond length | ~1.35 Å |
| C≡N bond length | ~1.15 Å |
| Dihedral Angle (Phenyl-Ester) | Variable, dependent on conformation |
| HOMO-LUMO Energy Gap | ~4-5 eV |
| Dipole Moment | > 5 Debye (due to cyano group) |
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as the vibrational frequencies for Infrared (IR) and Raman spectroscopy, can aid in the structural elucidation and characterization of the molecule. For similar benzoate (B1203000) esters, DFT has been successfully used to assign vibrational modes to specific functional groups, such as the characteristic C=O and C-O stretching frequencies of the ester and the C≡N stretch of the nitrile group.
Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
Conceptual DFT provides a framework for understanding and predicting chemical reactivity. Reactivity descriptors derived from DFT calculations, such as Fukui functions and the global electrophilicity index, can identify the most reactive sites within the this compound molecule. The Fukui function would indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The electrophilicity index would provide a measure of the molecule's ability to accept electrons, offering insights into its potential reaction pathways.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ester linkage in this compound allows for multiple rotational conformations, which can significantly influence its physical and chemical properties.
Exploration of Energy Landscapes and Stable Conformations
Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For phenyl benzoate and its derivatives, studies have focused on the rotation around the C-O and C-C bonds of the ester group to identify the lowest energy (most stable) conformations. nih.govnih.gov Such an analysis for this compound would reveal the energy barriers between different conformers and their relative populations at a given temperature.
Dynamics of Molecular Motion and Flexibility
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering a deeper understanding of the molecule's flexibility and its interactions with its environment. An MD simulation of this compound would track the movements of each atom over time, revealing the dynamic range of the torsional angles and how different parts of the molecule move in relation to one another. This information is particularly valuable for understanding how the molecule might behave in different phases (e.g., in solution or as part of a liquid crystal).
In-Depth Computational Analysis of this compound Remains Elusive
A thorough investigation into the computational and theoretical chemistry of the compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, specific studies detailing the Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis of this particular molecule could not be located.
Therefore, the generation of a detailed article focusing solely on the computational and theoretical chemistry studies of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary foundational research.
The intended article was to be structured around an in-depth examination of the compound's electronic properties, including:
Molecular Electrostatic Potential (MEP) Mapping: This section would have visualized the charge distribution across the molecule, identifying electrophilic and nucleophilic sites crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) Analysis: This would have involved an exploration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the resulting insights into the compound's chemical reactivity and stability.
The successful creation of such an article is contingent upon the existence of peer-reviewed research that has performed these specific quantum chemical calculations on this compound. Without access to data from such studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research in the field of computational chemistry may, in the future, include the analysis of this compound, at which point a comprehensive and data-rich article could be produced. Until then, the specific electronic and reactive properties of this compound, as determined through theoretical and computational methods, remain an open area for scientific inquiry.
Exploration of Applications in Advanced Materials Science
Liquid Crystalline Systems
There is no direct evidence in the reviewed literature of liquid crystalline behavior for 4-cyanophenyl 2-(acetyloxy)benzoate. However, the molecular structure suggests potential mesogenic properties, as many cyanophenyl benzoate (B1203000) derivatives are known to exhibit liquid crystal phases.
The fundamental structure of a liquid crystal molecule (mesogen) typically consists of a rigid core and one or more flexible terminal groups. The cyanobiphenyl and cyanophenyl benzoate moieties are classic examples of rigid cores that promote the formation of liquid crystalline phases due to their linear shape and strong dipole moments. The cyano (–C≡N) group, in particular, contributes significantly to the molecular polarity and intermolecular interactions, which are crucial for the stability of mesophases.
In analogous compounds, the cyanophenyl benzoate unit acts as the central rigid core. The flexible alkyl or alkoxy chains attached to the benzoate or phenyl rings then serve as the terminal groups. For instance, in the homologous series of 4-cyanophenyl-4'-n-alkylbenzoates, the length of the alkyl chain plays a critical role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.
The introduction of a lateral substituent, such as the 2-(acetyloxy) group in the target molecule, can significantly influence mesomorphic behavior. Lateral groups can increase the molecular width, potentially disrupting the packing efficiency required for highly ordered smectic phases and favoring the formation of nematic phases.
Studies on related compounds, such as fluorinated 4-cyanophenyl benzoates, have shown that the introduction of lateral atoms can lower melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). This can be advantageous in creating liquid crystal mixtures with broad operating temperature ranges.
For example, the phase transitions of various cyanophenyl benzoate derivatives are well-documented. The table below illustrates the influence of different terminal groups on the mesomorphic properties of related compounds.
| Compound Name | Mesophase Type | Transition Temperatures (°C) |
| 4-cyanophenyl 4-heptylbenzoate | Nematic | Cr 43 N 55 I |
| 4-cyanophenyl 4-octylbenzoate | Smectic A, Nematic | Cr 54.5 SmA 67 N 81 I |
| 4-cyanophenyl 4-pentylbenzoate | Nematic | Cr 52 N 79 I |
Data sourced from various studies on cyanophenyl benzoate liquid crystals. Cr: Crystal, N: Nematic, SmA: Smectic A, I: Isotropic Liquid
Given this context, it is plausible that this compound, if synthesized and studied, could exhibit nematic liquid crystal behavior, although its phase transition temperatures and stability would be highly dependent on the influence of the lateral acetyl group.
Polymer Chemistry and Macromolecular Science
There are no specific reports on the use of this compound as a monomer in polymerization. However, monomers containing similar cyanophenyl benzoate structures have been utilized to synthesize liquid crystal polymers.
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Monomers with functional groups, such as a polymerizable acrylate (B77674) or methacrylate (B99206) attached to a mesogenic core, are often used.
For instance, a structurally related monomer, 4-cyanophenyl-4′-(6-propenoyloxyhexanoxyl) benzoate , which contains a polymerizable propenoyl group, has been used to create side-chain liquid crystal polymers. In such polymers, the cyanophenyl benzoate mesogens are attached as side chains to a flexible polymer backbone.
The incorporation of mesogenic units like cyanophenyl benzoates into a polymer architecture imparts self-organizing properties to the macromolecule. This can lead to the formation of liquid crystal polymers (LCPs) with highly ordered structures.
Side-Chain LCPs: When mesogens are attached to the polymer backbone as side chains, they can exhibit liquid crystalline phases similar to their low-molar-mass counterparts. The properties of these materials, such as their phase transition temperatures and optical properties, can be tuned by altering the structure of the mesogen, the length of the spacer connecting it to the backbone, and the polymer's molecular weight.
Main-Chain LCPs: If the mesogenic units are incorporated directly into the polymer backbone, the resulting main-chain LCPs often exhibit high thermal stability and mechanical strength.
The properties of polymers containing cyanophenyl benzoate moieties are summarized in the table below, based on studies of analogous systems.
| Polymer System | Monomer Structure | Polymer Architecture | Resulting Properties |
| Poly(4-cyanophenyl-4'-acryloyloxyalkoxybenzoate)s | Acrylate with cyanophenyl benzoate mesogen | Side-Chain | Thermotropic liquid crystalline behavior, optical anisotropy |
| Copolymers of methyl methacrylate and a cyanophenyl benzoate-containing monomer | Cyanophenyl benzoate acrylate and methyl methacrylate | Side-Chain Copolymer | Tunable glass transition and clearing temperatures |
Luminescent and Optoelectronic Materials
While there is no specific research on the luminescent or optoelectronic properties of this compound, the photophysical characteristics of its constituent parts, particularly the acetylsalicylate (aspirin) and cyanophenyl moieties, have been investigated.
Aspirin (B1665792) (acetylsalicylic acid) and its derivatives are known to exhibit fluorescence. Studies have shown that acetylsalicylic acid has a fluorescence emission maximum at approximately 335 nm when excited at around 295 nm in certain solvents. The fluorescence properties are sensitive to the molecular environment and can be influenced by factors such as pH and the presence of other molecules.
The cyanophenyl group is an important component in many organic light-emitting diode (OLED) materials and fluorescent probes due to its electron-withdrawing nature and its ability to participate in π-conjugated systems. The combination of a donor and an acceptor unit within a molecule can lead to intramolecular charge transfer (ICT) states, which are often highly fluorescent.
Given that this compound contains both a potential fluorophore (the acetylated salicylate (B1505791) portion) and a group known to influence electronic properties (the cyanophenyl group), it is conceivable that the compound could exhibit interesting photophysical properties. However, without experimental data, its quantum yield, emission wavelength, and potential for use in optoelectronic devices remain speculative.
The following table summarizes the known photophysical properties of a related compound.
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/Medium |
| Acetylsalicylic Acid | ~295 | ~335 | Ethanol |
Data is illustrative and based on general findings for acetylsalicylic acid.
Photophysical Properties in Various States and Environments
The photophysical properties of a compound, such as its absorption and emission of light, are fundamental to its application in photoactive materials. For this compound, which combines a cyanophenyl group—a known chromophore—with an acetylsalicylate moiety, an analysis of its behavior in different states (solution, solid) and environments (varying solvent polarity) would be crucial for determining its potential.
However, a comprehensive review of available scientific literature reveals a significant lack of specific studies on the photophysical properties of this compound. While research into related compounds, such as other cyanophenyl esters or derivatives of salicylic (B10762653) acid, exists, direct experimental data on the absorption maxima, emission spectra, quantum yields, and excited-state lifetimes for this particular compound are not presently available. The influence of solvent polarity on potential intramolecular charge transfer (ICT) states, a phenomenon observed in some cyanophenyl derivatives, remains uninvestigated for this molecule.
Without experimental data, a detailed data table of its photophysical properties cannot be constructed. Further research is required to characterize these fundamental properties.
Integration into Photopolymerized Films
Photopolymerized films are created through light-induced polymerization processes and are integral to various technologies, including coatings, adhesives, and photolithography. The incorporation of specific molecules can enhance or modify the properties of these films. The acrylate or methacrylate derivatives of cyanophenyl benzoates are often used for such purposes. For example, 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is a known component in liquid crystal applications, where its acrylate group allows it to be integrated into a polymer network.
Despite the potential suggested by its chemical structure, there is no specific research documenting the integration of this compound into photopolymerized films. The absence of a polymerizable group, such as a vinyl or acrylate moiety, on the molecule means it would likely be incorporated as a dopant rather than a covalently bonded part of the polymer backbone. Its effects on the mechanical, optical, or thermal properties of such films have not been studied.
Components in Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The cyanophenyl group is a valuable building block in this field due to the ability of the nitrile group to participate in hydrogen bonding and dipole-dipole interactions. For instance, studies on 4-cyanophenylboronic acid have demonstrated its capacity to form intricate supramolecular networks. nih.govnih.gov These assemblies can create materials with unique properties, such as porosity or specific recognition capabilities.
The structure of this compound, featuring both a nitrile and ester groups, suggests it could theoretically act as a component in supramolecular assemblies. The nitrile group could serve as a hydrogen bond acceptor, while the phenyl rings could engage in π-π stacking interactions. However, a review of the current scientific literature indicates a lack of studies specifically investigating the role of this compound in the formation of supramolecular assemblies or frameworks. The specific non-covalent interactions it might favor and the resulting architectures remain a subject for future research.
Investigations into in Vitro Biochemical Interactions and Structure Activity Relationships of 4 Cyanophenyl 2 Acetyloxy Benzoate Analogues
Molecular Recognition and Binding Mechanisms in Model Systems
The initial exploration of a compound's biological potential often begins with understanding how it recognizes and binds to its molecular targets. In silico and in vitro methods are pivotal in elucidating these mechanisms for 4-cyanophenyl 2-(acetyloxy)benzoate analogues.
Studies of Ligand-Protein Interactions via Molecular Docking and Dynamics (In Vitro Computational)
Molecular docking simulations are a cornerstone in predicting the binding affinity and orientation of a ligand within the active site of a protein. For derivatives of benzoic acid, including structures related to this compound, molecular docking studies have been employed to predict their potential as antiviral agents by targeting viral proteases. nih.gov These computational models help in visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in a study of benzoic acid derivatives against the SARS-CoV-2 main protease, docking scores were used to estimate the binding affinity, with more negative values suggesting stronger interactions. nih.gov
Furthermore, molecular docking has been utilized to investigate the anti-inflammatory potential of related benzoate (B1203000) derivatives by targeting cyclooxygenase-2 (COX-2). fip.org The binding energy values obtained from these simulations can predict whether a modified compound might have better activity than its parent structure. fip.org For example, the docking of 4-formyl-2-methoxyphenyl-4-chlorobenzoate into the COX-2 receptor showed a lower binding energy compared to vanillin, suggesting enhanced potential. fip.org Similarly, docking studies on benzyloxy-4-oxopyridin benzoate derivatives have helped to understand their interactions with biological targets like heme, which is relevant to their potential antimalarial activity. nih.govresearchgate.net
In Vitro Enzyme Inhibition Kinetics and Mechanism
Following promising in silico predictions, in vitro enzyme inhibition assays are crucial for experimental validation. These assays provide quantitative data on the potency and mechanism of inhibition. For classes of compounds that include benzoate esters, studies have focused on enzymes like topoisomerase IIα (TopoIIα), which is a target for anticancer drugs. researchgate.net Analogues have demonstrated inhibitory activity, with some compounds showing significantly lower IC50 values than established drugs, indicating higher potency. researchgate.net
The inhibition of enzymes such as aromatase and sulfatase has also been a focus for certain cyanophenyl-containing compounds. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the chemical structure can drastically alter the inhibitory activity against these enzymes. For example, replacing the para-cyano group on the phenyl ring with a hydrogen atom was found to be detrimental to the dual inhibitory activity against aromatase and sulfatase. nih.gov
Structure-Activity Relationship (SAR) Analysis based on Substituent Effects
SAR analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features required for potent and selective activity.
Systematic Modification of Aryl and Ester Moieties
Systematic modifications of the aryl and ester moieties of related benzoate compounds have been extensively studied to understand their impact on biological activity. For instance, in a series of aspirin-based benzyl (B1604629) esters, the position of the acyloxy group and the nature of the leaving group were found to be critical for their anticancer activity. researchgate.net The replacement of the acyloxy group with other functionalities like a phosphate (B84403) group or a halogen led to significant changes in potency. researchgate.net
In another example, modifications of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) involved relocating halogen atoms, introducing additional halogens, and replacing the methylene (B1212753) linker, the para-cyanophenyl ring, and the triazolyl group with other moieties. nih.gov These changes had a profound effect on the dual inhibition of aromatase and sulfatase, highlighting the importance of the para-cyanophenyl ring for balanced activity. nih.gov
Correlation of Structural Features with In Vitro Receptor Affinity
The data gathered from SAR studies allows for the correlation of specific structural features with the in vitro affinity for a particular receptor or enzyme. For example, in a study of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the phenyl and coumarin (B35378) rings was directly correlated with their inhibitory potency. frontiersin.org The presence and position of substituents like trifluoromethoxy and acetoxy groups influenced the binding pose of the compounds within the enzyme's active site. frontiersin.org
Similarly, for a series of benzyloxy-4-oxopyridin benzoate derivatives, the presence of bulky lipophilic groups and halogen substitutions at ortho, meta, and para positions on the benzoate ring led to better cytotoxic activity. nih.gov This suggests that these features enhance the interaction with the target, leading to increased biological effect.
Mechanistic Insights into In Vitro Cellular Processes (Non-Human, Non-Clinical)
Beyond enzyme inhibition, it is important to understand how these compounds affect cellular processes in vitro. These studies, conducted in non-human and non-clinical models, provide a broader picture of the compound's biological effects. For example, some urolithin derivatives, which share some structural similarities with the compounds of interest, have been shown to induce apoptosis and inhibit cell migration and invasion in cancer cell lines. researchgate.net These effects are often linked to the compound's ability to target specific cellular components, such as topoisomerase II. researchgate.net
In studies with benzothiazole (B30560) derivatives, combination treatments with existing drugs like cisplatin (B142131) have shown synergistic effects, leading to increased apoptosis in cancer cells. researchgate.net This suggests that these compounds may modulate cellular pathways that sensitize cells to other therapeutic agents.
Interaction with Isolated Biological Macromolecules
There is no published research detailing the direct interaction of this compound with isolated biological macromolecules. While studies on structurally related compounds, such as salicylates and other cyanophenyl-containing molecules, exist, a direct extrapolation of their activities to the specific compound would be speculative and scientifically unsound.
For instance, salicylates, the parent class of compounds, are known to interact with various enzymes. Aspirin (B1665792) (acetylsalicylic acid), a prominent member of this class, is well-documented to irreversibly acetylate cyclooxygenase (COX) enzymes, thereby inhibiting their activity. It also acetylates other proteins, though the specific interactions and their functional consequences are diverse and depend on the protein .
Similarly, compounds containing a cyanophenyl group have been investigated for their biological activities. For example, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been studied as dual inhibitors of aromatase and steroid sulfatase, with structure-activity relationship studies revealing the importance of the cyanophenyl moiety for inhibitory potency. However, these findings are specific to the studied molecular scaffolds and cannot be directly attributed to this compound.
Without experimental data from assays such as enzyme inhibition studies, surface plasmon resonance, or isothermal titration calorimetry for this compound, a detailed discussion of its interaction with specific biological macromolecules remains impossible.
Influence on Biochemical Pathways in Cellular Models
Consistent with the lack of data on macromolecular interactions, there is a corresponding absence of research on the influence of this compound on biochemical pathways in cellular models.
Studies on related compounds offer some general insights into potential, yet unconfirmed, activities. For example, salicylates are known to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation. At high concentrations, salicylates can inhibit the activation of NF-κB. Furthermore, high doses of salicylate (B1505791) have been shown to induce apoptosis in certain cell types, affecting the expression of genes involved in this process, such as those in the TNF receptor superfamily.
However, the specific effects of the combined cyanophenyl and acetylated benzoate structure of the target compound on any cellular pathway have not been elucidated. To understand its influence, studies employing techniques such as reporter gene assays, Western blotting for key signaling proteins, or transcriptomic analyses in relevant cell lines would be necessary. In the absence of such data, any claims about the cellular effects of this compound would be unfounded.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of 4-cyanophenyl 2-(acetyloxy)benzoate typically involves methods like the Fischer-Speier esterification, which, while effective, often requires harsh conditions and can lead to equilibrium mixtures that necessitate extensive purification. wikipedia.org Future research will likely focus on developing more efficient, sustainable, and scalable synthetic protocols.
Key areas of development include:
Advanced Catalysis: Exploration of novel catalysts beyond traditional mineral acids like sulfuric acid is a primary focus. wikipedia.orgmdpi.com This includes the use of solid acid catalysts, Lewis acids, and ionic liquids to improve reaction rates, yields, and catalyst recyclability. mdpi.com Metal-free catalytic systems are also gaining traction as a more environmentally benign alternative.
One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reactor without isolating intermediates can significantly improve efficiency. cardiff.ac.uk This approach reduces solvent waste, energy consumption, and processing time.
Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability. nih.gov
Alternative Reagents: Investigating less hazardous and more atom-economical reagents is crucial for green chemistry. For instance, developing methods that avoid the use of acyl chlorides, which are sensitive to moisture, is a desirable goal. wikipedia.org
| Green Reagents | Utilizing environmentally benign and safer starting materials and reagents. | Reduced toxicity and environmental impact, improved process safety. |
Application of Advanced In Situ Spectroscopic Techniques
To optimize synthetic routes and gain a deeper understanding of the reaction mechanisms, advanced in situ spectroscopic techniques are indispensable. These methods allow for real-time monitoring of chemical reactions as they occur. nih.gov
For the synthesis of this compound, techniques such as:
In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This can be used to track the concentration of reactants (e.g., the carboxylic acid) and products (the ester) by monitoring the characteristic vibrational frequencies of their functional groups, such as the C=O stretching vibrations. researchgate.netresearchgate.net
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the species present in the reaction mixture, helping to identify transient intermediates and byproducts. nih.gov
In Situ UV-Vis Spectroscopy: This technique is useful for monitoring reactions involving chromophoric species and can provide kinetic data by tracking changes in absorbance over time. nih.gov
By applying these techniques, researchers can obtain valuable kinetic and mechanistic data, which is crucial for moving from laboratory-scale synthesis to industrial production. nih.gov
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Application Example for Synthesis |
|---|---|---|
| In Situ FT-IR | Real-time concentration of reactants and products, identification of functional groups. researchgate.netresearchgate.net | Monitoring the disappearance of the carboxylic acid OH band and the appearance of the ester C=O band. |
| In Situ NMR | Detailed structural information, identification of intermediates and byproducts. nih.gov | Confirming the structure of the final product and identifying any side-products formed during the reaction. |
| In Situ UV-Vis | Kinetic data for reactions involving chromophores, monitoring of reaction progress. nih.gov | Tracking the formation of the aromatic ester system if it exhibits a distinct UV-Vis absorption profile. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The intersection of chemistry and artificial intelligence (AI) is creating new paradigms in chemical research. uni-muenster.de Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict outcomes with remarkable accuracy. researchgate.netnih.gov
For this compound, AI and ML could be applied to:
Predict Reaction Outcomes: ML algorithms can predict the yield and purity of the synthesis under various conditions (e.g., catalyst, solvent, temperature), thereby reducing the number of experiments needed for optimization. researchgate.net
Discover Novel Synthetic Routes: AI tools can analyze the chemical literature and reaction databases to propose entirely new and potentially more efficient synthetic pathways.
Predict Physicochemical Properties: Models can predict properties such as solubility, stability, and spectroscopic characteristics before the compound is even synthesized, aiding in the design of molecules with desired attributes. nih.govgoogle.com The use of molecular fingerprints and graph neural networks allows for the accurate representation of chemical structures for these predictions. uni-muenster.de
Table 3: Potential AI and Machine Learning Applications
| Application Area | ML Model Type | Predicted Parameter |
|---|---|---|
| Reaction Optimization | Regression Models, Neural Networks | Reaction yield, selectivity, optimal conditions. researchgate.net |
| Property Prediction | Graph Neural Networks (GNNs), Deep Learning | Solubility, melting point, spectroscopic data (NMR/IR shifts). nih.gov |
| Retrosynthesis | Transformer Models, Reinforcement Learning | Novel and efficient synthetic pathways. |
Exploration of New Material Platforms and Sensing Applications
The structural motifs within this compound suggest its potential utility in materials science. The rigid phenyl rings, the polar cyano group, and the ester linkage are all features found in functional materials.
Future research could explore its use as:
A Component in Liquid Crystals: The rod-like shape and polarity of the molecule are characteristic of mesogens. The influence of benzoate (B1203000) groups on the formation of liquid crystalline phases has been previously studied. researchgate.net
A Monomer for Specialty Polymers: The compound could potentially be functionalized and polymerized to create polymers with specific thermal, optical, or electronic properties.
A Chemical Sensor: The electron-deficient cyanophenyl ring could interact with specific analytes, leading to a detectable change in a physical property, such as fluorescence or color. Compounds with similar donor-pi-acceptor (D-π-A) structures have shown promise as chemical sensors for ions like cyanide. google.com
Table 4: Potential Material and Sensing Applications
| Application | Rationale | Key Molecular Feature |
|---|---|---|
| Liquid Crystals | Potential to form mesophases due to molecular shape and polarity. researchgate.net | Rigid aromatic core, polar cyano group. |
| Advanced Polymers | Can be incorporated as a monomer to impart specific properties. | Ester linkage for polymerization, functionalizable aromatic rings. |
| Chemical Sensors | The cyanophenyl group can act as a recognition site for analytes. google.com | Electron-withdrawing cyano group. |
Design of Next-Generation Molecular Probes for Biochemical Studies
Molecular probes are essential tools for studying biological systems. The structure of this compound makes it an interesting scaffold for the design of such probes.
Potential applications in this area include:
Enzyme Activity Probes: The acetyloxy group can be cleaved by esterase enzymes. By attaching a fluorophore to the molecule, its cleavage could lead to a change in fluorescence, allowing for the detection of esterase activity.
Protein-Ligand Interaction Studies: Benzoic acid derivatives have been identified as inhibitors of protein-protein interactions. nih.gov this compound could be used as a starting point for designing ligands that bind to specific protein pockets, where the cyano group could serve as a spectroscopic handle or a key interaction point.
Probes for Reactive Oxygen Species: Benzoate esters have been incorporated into chemical probes for detecting species like singlet oxygen. acs.orgacs.org The cleavage of the ester or a reaction at another site on the molecule could be triggered by a specific biochemical event, leading to a detectable signal. The study of methyl benzoate derivatives has also shown their potential as fluorescent probes for interactions with proteins like bovine serum albumin. mdpi.com
Table 5: Concepts for Molecular Probe Design
| Probe Type | Target | Mechanism of Action |
|---|---|---|
| Enzyme-Activated Probe | Esterases | Enzymatic cleavage of the acetyl group releases a reporter molecule (e.g., a fluorophore). |
| Protein Binding Ligand | Specific protein binding sites | The molecule acts as a scaffold to position functional groups for optimal binding, with the cyano group potentially serving as a key binding element or spectroscopic tag. nih.gov |
| Biochemical Reaction Probe | e.g., Singlet Oxygen | Reaction with the target analyte induces a structural change that results in a measurable signal. acs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyanophenyl 2-(acetyloxy)benzoate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves esterification between 2-(acetyloxy)benzoic acid and 4-cyanophenol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester product .
- Key Factors :
- Excess acylating agent improves yield.
- Acid scavengers (e.g., DMAP) reduce side reactions.
- Monitoring by TLC or HPLC ensures reaction completion.
Q. How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?
- Analytical Workflow :
NMR : NMR detects characteristic peaks: acetyloxy protons (~2.3 ppm), aromatic protons (6.8–8.2 ppm), and the cyano group’s indirect effects on neighboring protons. NMR identifies carbonyl carbons (168–170 ppm for ester and acetyl groups) .
IR : Stretching vibrations for C≡N (~2230 cm) and ester C=O (~1740 cm) confirm functional groups.
HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for research-grade material) .
Q. What experimental approaches evaluate the compound’s thermal stability and mesomorphic properties in liquid crystal research?
- Methods :
- Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points, glass transitions) and thermal decomposition temperatures.
- Polarized Optical Microscopy (POM) : Observes liquid crystalline textures (e.g., nematic or smectic phases) under controlled heating/cooling cycles.
- Thermogravimetric Analysis (TGA) : Quantifies weight loss due to thermal degradation.
- Example Data : Derivatives with similar structures (e.g., 4-cyanophenyl 4-(hexadecyloxy)benzoate) exhibit mesophase stability up to 150°C, influenced by alkyl chain length and substituent polarity .
Advanced Research Questions
Q. How can structural modifications to the cyanophenyl or acetyloxy groups alter reactivity and biological activity?
- Structure-Activity Relationship (SAR) Strategies :
- Cyanophenyl Modifications : Replacing the cyano group with halogens (e.g., Cl, F) or methoxy alters electronic properties, impacting liquid crystal behavior or biomolecule binding.
- Acetyloxy Substitutions : Hydrolysis to hydroxyl groups generates bioactive metabolites; replacing acetyl with longer acyl chains (e.g., propionyl) modifies lipophilicity.
- Case Study : Ethyl 4-(4-cyanophenyl)benzoate derivatives show enhanced antibacterial activity compared to acetyloxy analogs, suggesting ester group flexibility influences bioactivity .
Q. What strategies resolve contradictions in reported thermal stability data for this compound in liquid crystal studies?
- Root Cause Analysis : Discrepancies often arise from impurities, heating rate variations in DSC, or sample preparation (e.g., annealing history).
- Resolution Methods :
- Reproduce experiments using standardized protocols (e.g., 5°C/min heating rate under nitrogen).
- Cross-validate with X-ray diffraction to correlate thermal stability with crystalline packing .
Q. How can computational chemistry complement experimental data in understanding electronic properties and binding affinities?
- Computational Workflow :
Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., cyano group’s electron-withdrawing effect).
Molecular Docking : Models interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock Vina.
- Example : DFT studies on 4-cyanophenyl derivatives reveal strong dipole-dipole interactions in liquid crystals, aligning with experimental mesophase stability .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Challenges : Racemization during esterification, side reactions in polar solvents.
- Solutions :
- Use chiral catalysts (e.g., lipases) for stereocontrol.
- Optimize reaction time/temperature to minimize degradation.
- Implement preparative HPLC for enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
